3-(2-Cyanophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Cyanophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H7NO3. This compound features a cyano group (-CN) attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of 2-aminobenzonitrile with ethyl cyanoacetate under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Cyanophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Cyanophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the oxopropanoic acid moiety can undergo condensation reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyanophenyl)quinazolin-4(3H)-one: This compound shares a similar cyano-phenyl structure but differs in its quinazolinone core.
2-Cyanophenylboronic acid: Another related compound with a cyano-phenyl structure, but with a boronic acid functional group.
Uniqueness
3-(2-Cyanophenyl)-2-oxopropanoic acid is unique due to its combination of a cyano group and an oxopropanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(2-cyanophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
CRPZMGAGCWGWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)C#N |
Origin of Product |
United States |
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